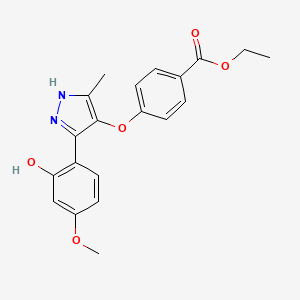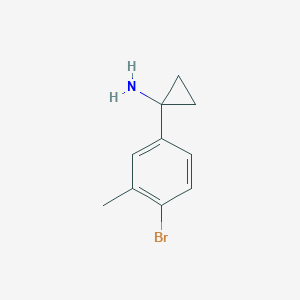
3,4-dimethylpent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylpent-2-enoic acid is an organic compound with the molecular formula C₇H₁₂O₂ It is a carboxylic acid with a double bond between the second and third carbon atoms and methyl groups attached to the third and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 3,4-Dimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated carboxylic acids. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alcohols for esterification, amines for amidation, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
3,4-Dimethylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.
作用機序
The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with various molecular targets. The double bond and carboxyl group allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
2,2-Dimethyl-4-pentenoic acid: This compound has a similar structure but differs in the position of the double bond and methyl groups.
4-Pentenoic acid: Lacks the methyl groups present in 3,4-dimethylpent-2-enoic acid.
3-Methyl-2-pentenoic acid: Similar structure with one less methyl group.
Uniqueness: this compound is unique due to its specific arrangement of the double bond and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
特性
IUPAC Name |
(E)-3,4-dimethylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROLNSSBGCUAD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B2551495.png)

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/new.no-structure.jpg)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)




